molecular formula C21H20N2O2 B12464801 4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide

4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide

Cat. No.: B12464801
M. Wt: 332.4 g/mol
InChI Key: GGCLHYLMDBFQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a naphthalene ring and a 2-methylpropanamido group, making it an interesting subject for studies in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form N-phenylbenzamide.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction using naphthoyl chloride.

    Addition of the 2-Methylpropanamido Group: The final step involves the amidation reaction with 2-methylpropanoic acid to introduce the 2-methylpropanamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or benzamides.

Scientific Research Applications

4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties, such as photochromic materials.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The naphthalene ring and the amide groups play a crucial role in these interactions, facilitating binding through hydrophobic and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzamide: Lacks the naphthalene ring and the 2-methylpropanamido group.

    Naphthoyl Chloride: Contains the naphthalene ring but lacks the benzamide core.

    2-Methylpropanoic Acid: Contains the 2-methylpropanamido group but lacks the benzamide and naphthalene components.

Uniqueness

4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE is unique due to its combination of a benzamide core, a naphthalene ring, and a 2-methylpropanamido group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C21H20N2O2/c1-14(2)20(24)22-17-12-10-16(11-13-17)21(25)23-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI Key

GGCLHYLMDBFQOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.